molecular formula C13H21N5O3S B141326 6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-61-6

6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine

Cat. No. B141326
CAS RN: 152537-61-6
M. Wt: 327.41 g/mol
InChI Key: QNVUIUSVAKHBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolopyridazine family and has been synthesized through a complex process that involves several steps. In

Mechanism of Action

The mechanism of action of 6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are essential for the survival and growth of cancer cells, malaria parasites, and bacteria.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis or programmed cell death, which leads to the death of cancer cells. In malaria parasites, this compound inhibits the growth and replication of the parasite, leading to its death. In bacteria, this compound inhibits the activity of certain enzymes that are essential for bacterial survival, leading to the death of the bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine in lab experiments is its potent activity against cancer cells, malaria parasites, and bacteria. This compound has been shown to be effective at low concentrations, making it a promising lead compound for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions for the research and development of 6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine. One direction is to explore the potential of this compound in the treatment of other diseases, such as viral infections and neurological disorders. Another direction is to optimize the synthesis method of this compound to make it more cost-effective and scalable. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Scientific Research Applications

6-(2,2-Dimethyl-5-sulfamoyl-1-pentyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of cancer, malaria, and bacterial infections.

properties

CAS RN

152537-61-6

Molecular Formula

C13H21N5O3S

Molecular Weight

327.41 g/mol

IUPAC Name

4,4-dimethyl-5-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]pentane-1-sulfonamide

InChI

InChI=1S/C13H21N5O3S/c1-10-7-11-15-9-16-18(11)17-12(10)21-8-13(2,3)5-4-6-22(14,19)20/h7,9H,4-6,8H2,1-3H3,(H2,14,19,20)

InChI Key

QNVUIUSVAKHBGU-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCS(=O)(=O)N

Canonical SMILES

CC1=CC2=NC=NN2N=C1OCC(C)(C)CCCS(=O)(=O)N

Other CAS RN

152537-61-6

synonyms

1-Pentanesulfonamide, 4,4-dimethyl-5-((7-methyl(1,2,4)triazolo(1,5-b)p yridazin-6-yl)oxy)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using 5-hydroxy-4,4-dimethyl-1-pentanesulfonamide and 6-chloro-7-methyl[1,2,4]triazolo[1,5-b]pyridazine, the same reaction was conducted as in Example 5 to produce the title compound. m.p. 171°-172° C.
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5-hydroxy-4,4-dimethyl-1-pentanesulfonamide
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